molecular formula C11H13ClFNO2 B178619 tert-butyl N-(3-chloro-4-fluorophenyl)carbamate CAS No. 119951-96-1

tert-butyl N-(3-chloro-4-fluorophenyl)carbamate

Cat. No. B178619
M. Wt: 245.68 g/mol
InChI Key: KKHMVPYUCTZPEE-UHFFFAOYSA-N
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Description

“tert-butyl N-(3-chloro-4-fluorophenyl)carbamate” is a chemical compound with the formula C13H16ClFN2O3 . It is used for research purposes .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Process : Tert-butyl N-(3-chloro-4-fluorophenyl)carbamate derivatives are synthesized through various processes, including catalyzed lithiation and condensation reactions. For instance, a study demonstrates the synthesis of tert-butyl carbamates via DTBB-catalyzed lithiation of a N-(chloromethyl) carbamate (Ortiz, Guijarro, & Yus, 1999).

  • Characterization and Structural Analysis : The characterization of tert-butyl carbamates, including X-ray diffraction studies, is pivotal in understanding their structural properties. This is exemplified in research focusing on the structural confirmation of tert-butyl carbamate derivatives using techniques like LCMS, NMR, and IR spectroscopy (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).

  • Molecular Interactions : The molecular interactions in crystals of tert-butyl carbamates are studied to understand their chemical behavior. Research shows how these compounds are linked via hydrogen and halogen bonds in crystal structures (Baillargeon, Rahem, Caron-Duval, Tremblay, Fortin, Blais, Fan, Fortin, & Dory, 2017).

Chemical Reactions and Applications

  • Chemical Reactions : Tert-butyl carbamates participate in various chemical reactions, including Diels-Alder reactions, which are crucial in organic synthesis. This is highlighted in studies exploring the preparation of tert-butyl carbamates for such reactions (Padwa, Brodney, & Lynch, 2003).

  • Enantioselective Synthesis : Tert-butyl carbamates are used in enantioselective synthesis, an essential aspect of producing chiral compounds. A study illustrates the rhodium-catalyzed enantioselective addition of arylboronic acids to generate tert-butyl carbamates (Storgaard & Ellman, 2009).

  • Deprotection Studies : The deprotection of tert-butyl carbamates is another significant area of research, providing insights into their reactivity and stability under various conditions. Research demonstrates the use of aqueous phosphoric acid as a mild reagent for deprotecting tert-butyl carbamates (Li, Berliner, Buzon, Chiu, Colgan, Kaneko, Keene, Kissel, Le, Leeman, Marquez, Morris, Newell, Wunderwald, Witt, Weaver, Z. Zhang, & Z. Zhang, 2006).

  • Intermediate in Synthesis : These compounds act as intermediates in the synthesis of various biologically active compounds, highlighting their importance in pharmaceutical chemistry. For example, they are intermediates in the synthesis of drugs like omisertinib (Zhao, Guo, Lan, & Xu, 2017).

properties

IUPAC Name

tert-butyl N-(3-chloro-4-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-7-4-5-9(13)8(12)6-7/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHMVPYUCTZPEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406857
Record name Carbamic acid, (3-chloro-4-fluorophenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(3-chloro-4-fluorophenyl)carbamate

CAS RN

119951-96-1
Record name Carbamic acid, (3-chloro-4-fluorophenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N George, S Ofori, S Parkin, SG Awuah - RSC advances, 2020 - pubs.rsc.org
We report a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by …
Number of citations: 15 pubs.rsc.org
N George - 2021 - uknowledge.uky.edu
Indoleamine 2 3-dioxygenase (IDO) has recently been highlighted as a promising target for small molecule based immunotherapy. IDO is often coopted by various cancer cells to …
Number of citations: 2 uknowledge.uky.edu

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